2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide
Overview
Description
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a chromen-4-one core, a piperazine ring, and a fluorophenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the chromen-4-one core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the piperazine ring: The chromen-4-one derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.
Attachment of the fluorophenylacetamide moiety: The final step involves the reaction of the piperazinyl derivative with 3-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorophenylacetamide moiety can further modulate the compound’s activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((6-ethoxy-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
- N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
- Ethyl 4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanoate
Uniqueness
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide moiety, which can significantly influence its biological activity and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-2-31-20-6-7-22-21(14-20)17(12-24(30)32-22)15-27-8-10-28(11-9-27)16-23(29)26-19-5-3-4-18(25)13-19/h3-7,12-14H,2,8-11,15-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOEXJIPGNMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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